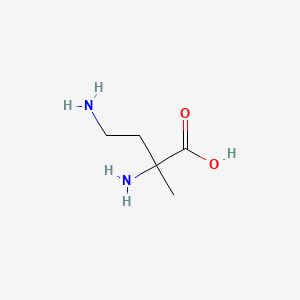

2,4-Diamino-2-methylbutanoic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H12N2O2 |

|---|---|

Poids moléculaire |

132.16 g/mol |

Nom IUPAC |

2,4-diamino-2-methylbutanoic acid |

InChI |

InChI=1S/C5H12N2O2/c1-5(7,2-3-6)4(8)9/h2-3,6-7H2,1H3,(H,8,9) |

Clé InChI |

CSFFOBGGUBKCFN-UHFFFAOYSA-N |

SMILES |

CC(CCN)(C(=O)O)N |

SMILES canonique |

CC(CCN)(C(=O)O)N |

Séquence |

X |

Origine du produit |

United States |

Foundational & Exploratory

The Synthesis of 2,4-Diamino-2-methylbutanoic Acid: A Proposed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Alpha-methylated amino acids are of significant interest in medicinal chemistry as they can impart unique conformational constraints on peptides, leading to enhanced biological activity and stability. The introduction of a methyl group at the alpha-carbon can protect against enzymatic degradation and influence the secondary structure of peptides. 2,4-Diamino-2-methylbutanoic acid, a derivative of 2,4-diaminobutyric acid (DABA), is a compelling target for incorporation into novel peptidomimetics and other bioactive molecules. This guide details two potential synthetic routes to this compound, acknowledging the absence of a direct literature precedent and instead leveraging established methodologies for amino acid synthesis and modification.

Proposed Synthesis Pathway I: Alpha-Methylation of a Protected 2,4-Diaminobutyric Acid Precursor

This pathway is based on the well-established method of alpha-alkylation of a protected amino acid. The key steps involve the protection of the two amino groups and the carboxylic acid of a suitable 2,4-diaminobutyric acid derivative, followed by stereoselective methylation of the alpha-carbon, and subsequent deprotection.

Overall Synthetic Scheme

Caption: Proposed alpha-methylation pathway for this compound.

Detailed Experimental Protocols

Step 1: Protection of 2,4-Diaminobutyric Acid

A suitable starting material is a derivative of 2,4-diaminobutyric acid with orthogonal protecting groups on the alpha-amino, gamma-amino, and carboxylic acid functionalities. A plausible starting material is (S)-2-(tert-butoxycarbonylamino)-4-(phthalimido)butanoic acid.

-

Materials: (S)-2-(tert-butoxycarbonylamino)-4-(phthalimido)butanoic acid, suitable solvent (e.g., THF), base (e.g., LDA), methyl iodide.

-

Protocol:

-

Dissolve the protected 2,4-diaminobutyric acid derivative in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.5 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Deprotection

-

Materials: Alpha-methylated protected intermediate, 6N hydrochloric acid.

-

Protocol:

-

Reflux the alpha-methylated intermediate in 6N HCl for 4-6 hours to remove the Boc and phthalimido protecting groups.

-

Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove phthalic acid.

-

Concentrate the aqueous layer under reduced pressure to yield the dihydrochloride salt of this compound.

-

The free amino acid can be obtained by ion-exchange chromatography.

-

Quantitative Data from Analogous Reactions

The yields for alpha-methylation of protected amino acids can vary. The synthesis of (S)-2-methylproline from a protected proline derivative using LDA and methyl iodide reports high diastereoselectivity and yields.

| Reaction Step | Analogous Reaction | Reported Yield | Reference |

| α-Methylation | Methylation of (2R,5S)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one | High (not specified) | --INVALID-LINK-- |

| Deprotection | Acid hydrolysis of protected amino acids | Typically >90% | General textbook knowledge |

Proposed Synthesis Pathway II: Modified Strecker Synthesis

The Strecker synthesis is a classic method for producing alpha-amino acids. A modification of this approach, starting with a protected gamma-amino aldehyde, could provide a route to this compound.

Overall Synthetic Scheme

Caption: Proposed modified Strecker synthesis for this compound.

Detailed Experimental Protocols

Step 1: Preparation of the Starting Aldehyde

The starting material, a protected gamma-amino aldehyde such as 3-(phthalimido)propanal, can be synthesized from a suitable precursor like 3-aminopropanol.

Step 2: Strecker Reaction

-

Materials: Protected gamma-amino aldehyde, potassium cyanide, ammonium chloride, acetone, water.

-

Protocol:

-

Dissolve the protected gamma-amino aldehyde in a mixture of acetone and water.

-

Add a solution of potassium cyanide and ammonium chloride in water to the aldehyde solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

The resulting alpha-amino nitrile will precipitate or can be extracted with an organic solvent.

-

Wash the crude product and dry it.

-

Step 3: Hydrolysis of the alpha-Amino Nitrile

-

Materials: alpha-Amino nitrile intermediate, concentrated hydrochloric acid or a strong base (e.g., Ba(OH)2).

-

Protocol:

-

Heat the alpha-amino nitrile with concentrated hydrochloric acid or a solution of barium hydroxide to hydrolyze both the nitrile and the protecting group.

-

If using acid hydrolysis, concentrate the reaction mixture to obtain the dihydrochloride salt.

-

If using base hydrolysis, neutralize the reaction mixture with sulfuric acid to precipitate barium sulfate, filter, and then concentrate the filtrate.

-

Purify the final product by recrystallization or ion-exchange chromatography.

-

Quantitative Data from Analogous Reactions

The Strecker synthesis is a robust reaction with generally good yields for a wide range of aldehydes.

| Reaction Step | Analogous Reaction | Reported Yield | Reference |

| Strecker Synthesis | General Strecker synthesis of α-amino acids | 50-90% | --INVALID-LINK-- |

| Nitrile Hydrolysis | Acid or base hydrolysis of nitriles | Generally high, >80% | General textbook knowledge |

Conclusion

The synthesis of this compound presents a significant challenge due to the lack of established protocols. However, by leveraging well-understood reactions in amino acid chemistry, two plausible synthetic pathways are proposed. The alpha-methylation of a protected 2,4-diaminobutyric acid derivative offers a potentially stereoselective route, while a modified Strecker synthesis provides a more classical approach. Both pathways require careful selection of protecting groups and optimization of reaction conditions. The detailed protocols and comparative data provided in this guide are intended to serve as a strong foundation for researchers embarking on the synthesis of this novel and potentially valuable amino acid derivative. Further experimental validation is necessary to determine the optimal route and reaction efficiencies.

An In-depth Technical Guide to the Potential Enantioselective Synthesis of 2,4-Diamino-2-methylbutanoic Acid

Disclaimer: An extensive search of the current scientific and patent literature did not reveal a direct, established method for the enantioselective synthesis of 2,4-diamino-2-methylbutanoic acid. This suggests that the compound may be novel or that its synthesis has not been publicly disclosed. This guide, therefore, presents two potential, logical synthetic strategies based on well-established, analogous transformations for structurally related molecules. The experimental protocols and data provided are for these analogous reactions and would require adaptation and optimization for the synthesis of the target molecule.

Introduction

This compound is a non-proteinogenic amino acid with a stereocenter at the α-carbon. Its structure, featuring two amino groups and a quaternary α-carbon, makes it an interesting target for applications in medicinal chemistry, particularly in the synthesis of peptidomimetics and other biologically active molecules. The absence of a published enantioselective synthesis necessitates a theoretical approach to its preparation. This guide outlines two potential strategies:

-

Strategy A: Diastereoselective α-Methylation of a Chiral 2,4-Diaminobutanoic Acid Precursor. This approach relies on the use of a chiral auxiliary to control the stereoselective introduction of the α-methyl group.

-

Strategy B: Enantioselective α-Amination of an α-Methyl-γ-aminobutanoic Acid Derivative. This strategy employs a modern catalytic asymmetric method to install the α-amino group enantioselectively.

Strategy A: Diastereoselective α-Methylation via a Chiral Bis-Lactim Ether

This strategy is based on the well-established Schöllkopf method, which allows for the highly diastereoselective alkylation of a chiral bis-lactim ether derived from a chiral amino acid (like L-valine) and a glycine unit.[1][2] By analogy, a protected 2,4-diaminobutanoic acid could be used in place of glycine to construct a suitable precursor for α-methylation.

The proposed workflow would involve the formation of a diketopiperazine from a protected 2,4-diaminobutanoic acid and a chiral auxiliary (e.g., L-valine), followed by conversion to the bis-lactim ether. Deprotonation and subsequent methylation would proceed with high diastereoselectivity, directed by the bulky substituent of the chiral auxiliary. Finally, acidic hydrolysis would cleave the auxiliary and yield the desired α-methylated diamino acid.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diamino-2-methylbutanoic Acid and Related Analogues

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves to provide a comprehensive overview of the physicochemical properties of 2,4-Diamino-2-methylbutanoic acid. However, a thorough literature search reveals a significant scarcity of experimental data for this specific molecule. To provide valuable insights for researchers, this document presents available data on closely related structural analogues. The information herein is intended to serve as a comparative reference point for researchers and professionals in drug development.

Comparative Physicochemical Data of Structurally Related Amino Acids

Due to the limited availability of specific data for this compound, the following tables summarize the physicochemical properties of structurally similar compounds. These analogues provide a basis for estimating the properties of the target molecule.

Table 1: General Physicochemical Properties

| Property | (Dl)-2-amino-2-methyl-butanoic acid | (D,L)-4-Amino-2-methyl-butanoic acid | 2,4-Diaminobutyric acid |

| CAS Number | 465-58-7[1][2] | 42453-21-4[3][4][5] | 305-62-4[6] |

| Molecular Formula | C₅H₁₁NO₂[1][2] | C₅H₁₁NO₂[3][4] | C₄H₁₀N₂O₂[6] |

| Molecular Weight | 117.15 g/mol [1][2] | 117.15 g/mol [3][4] | 118.13 g/mol [6] |

| Topological Polar Surface Area | Not Available | 63.3 Ų[3] | 89.3 Ų[6] |

| Hydrogen Bond Donor Count | Not Available | 2[3] | 3[7] |

| Hydrogen Bond Acceptor Count | Not Available | 3[3] | 4[7] |

| Rotatable Bond Count | Not Available | 3[3] | 3[7] |

Table 2: Predicted and Experimental Physicochemical Values

| Property | (Dl)-2-amino-2-methyl-butanoic acid | (D,L)-4-Amino-2-methyl-butanoic acid | 2,4-Diaminobutyric acid |

| logP (Octanol/Water Partition Coefficient) | Not Available | -2.6 (Computed)[8] | -4.64 (Experimental)[6] |

| pKa (Acidic) | Not Available | Not Available | 2.55 (Strongest Acidic, Chemaxon)[7] |

| pKa (Basic) | Not Available | Not Available | 9.95 (Strongest Basic, Chemaxon)[7] |

| Water Solubility | Not Available | Not Available | Not Available |

| Melting Point | Not Available | Not Available | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for determining key physicochemical properties of amino acids.

Determination of pKa Values by Titration

The dissociation constants (pKa) of the ionizable groups in an amino acid can be determined experimentally through acid-base titration.[9][10]

Principle: An amino acid in solution is titrated with a strong base (e.g., NaOH) and a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The resulting titration curve will show inflection points that correspond to the pKa values of the carboxyl and amino groups. The Henderson-Hasselbalch equation is used to relate pH, pKa, and the ratio of the concentrations of the deprotonated and protonated forms of the ionizable groups.[10]

Materials:

-

Amino acid solution of known concentration (e.g., 0.1 M)

-

Standardized 0.1 M Hydrochloric acid (HCl) solution[11]

-

Standardized 0.1 M Sodium hydroxide (NaOH) solution[11]

-

pH meter, calibrated with standard buffer solutions (pH 4, 7, and 10)[11]

-

Burette, beaker, and magnetic stirrer[11]

Procedure:

-

Pipette a known volume (e.g., 20 mL) of the amino acid solution into a beaker.[11]

-

Calibrate the pH meter using standard buffer solutions.

-

Measure the initial pH of the amino acid solution.

-

Titration with HCl: Fill a burette with 0.1 M HCl. Add the acid in small increments (e.g., 0.3-0.5 mL) to the amino acid solution while stirring. Record the pH after each addition until the pH drops to approximately 1.5.[11]

-

Titration with NaOH: Thoroughly rinse the pH electrode. Take a fresh 20 mL sample of the amino acid solution. Fill a clean burette with 0.1 M NaOH. Add the base in small increments, recording the pH after each addition, until the pH reaches approximately 12.5.[11]

-

Plot the pH values against the volume of HCl and NaOH added to generate a titration curve.

-

The pKa values are determined from the midpoints of the buffering regions on the curve.[12]

Determination of Solubility

The solubility of an amino acid can be determined by measuring the concentration of a saturated solution.

Principle: An excess amount of the amino acid is added to a solvent and allowed to reach equilibrium. The concentration of the dissolved amino acid in the supernatant is then measured.

Materials:

-

Amino acid

-

Solvent (e.g., water, ethanol-water mixtures)[13]

-

Eppendorf tubes or vials[14]

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical method for concentration determination (e.g., HPLC, spectrophotometry)[13]

Procedure:

-

Add an excess amount of the amino acid to a known volume of the solvent in a vial.[14]

-

Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the amino acid in the supernatant using a suitable analytical technique. For low solubility, methods like UPLC or spectrophotometry with ninhydrin are effective.[13]

Determination of Octanol-Water Partition Coefficient (logP)

The logP value, a measure of a compound's lipophilicity, is determined by measuring its distribution between octan-1-ol and water.[15]

Principle: The compound is dissolved in a biphasic system of octan-1-ol and water. After reaching equilibrium, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]

Materials:

-

Amino acid derivative (N-acetylated and esterified to ensure neutrality)[15]

-

Octan-1-ol, pre-saturated with water

-

Water (or buffer), pre-saturated with octan-1-ol

-

Separatory funnel or vials

-

Shaker

-

Analytical method for concentration determination (e.g., NMR, HPLC-UV)[15][17]

Procedure:

-

Prepare the amino acid derivative to ensure it is in a neutral form.[15]

-

Add a known amount of the derivative to a mixture of water-saturated octan-1-ol and octan-1-ol-saturated water in a separatory funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

-

Allow the phases to separate completely.

-

Carefully collect samples from both the octan-1-ol and aqueous layers.

-

Determine the concentration of the amino acid derivative in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) and then the logP.

Biological Activity and Signaling Pathways

A comprehensive search of available literature did not yield specific information on the biological activity or involvement in signaling pathways for this compound. However, derivatives of related amino acids, such as 3-aminobutanoic acid, have been explored for antimicrobial and antifungal activities.[18] Additionally, some coumarin derivatives incorporating amino-thiadiazole moieties have shown antioxidant, antibacterial, and antifungal properties.[19] Researchers investigating this compound may consider screening for similar biological activities.

References

- 1. (Dl)-2-amino-2-methyl-butanoic acid (CAS 465-58-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. (Dl)-2-amino-2-methyl-butanoic acid [webbook.nist.gov]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (D,L)-4-AMINO-2-METHYL-BUTANOIC ACID | 42453-21-4 [chemicalbook.com]

- 6. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. (R)-4-amino-2-methylbutanoic acid | C5H11NO2 | CID 928194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 11. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 15. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Empirical prediction of peptide octanol-water partition coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. mdpi.com [mdpi.com]

- 19. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]

Spectroscopic and Structural Elucidation of 2,4-Diamino-2-methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,4-Diamino-2-methylbutanoic acid. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic data based on its chemical structure and comparison with analogous molecules. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural confirmation and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and known spectral data of similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| C2-CH₃ | ~1.3 - 1.5 | Singlet (s) | N/A |

| C3-H₂ | ~1.7 - 1.9 | Multiplet (m) | - |

| C4-H₂ | ~2.9 - 3.2 | Triplet (t) | ~7-8 |

| N-H (amine/ammonium) | Broad, variable | Singlet (s, broad) | N/A |

| O-H (carboxylic acid) | Broad, variable | Singlet (s, broad) | N/A |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (COOH) | ~175 - 185 |

| C2 (quaternary C) | ~55 - 65 |

| C2-CH₃ | ~20 - 30 |

| C3 | ~30 - 40 |

| C4 | ~40 - 50 |

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| N-H (Amine) | 3300 - 3500 (broad) | Stretching |

| C-H (Alkyl) | 2850 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |

| N-H (Amine) | 1550 - 1650 | Bending |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Fragmentation Pattern |

| ESI+ | [M+H]⁺ | Loss of H₂O, loss of NH₃, loss of COOH group |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducible and accurate results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amino acids to exchange labile protons (NH and OH), which simplifies the spectrum.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a larger spectral width (e.g., 0-200 ppm), a longer relaxation delay (2-5 seconds), and a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBR pellet in the spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique for amino acids.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., water/acetonitrile with 0.1% formic acid).

-

The formic acid aids in the protonation of the analyte in positive ion mode.

Data Acquisition (LC-MS with ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through an LC column.

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.

-

Acquire a full scan mass spectrum to determine the molecular weight.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Potential stereoisomers of 2,4-Diamino-2-methylbutanoic acid

An In-depth Technical Guide to the Potential Stereoisomers of 2,4-Diamino-2-methylbutanoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an α-methylated, non-proteinogenic amino acid. The introduction of a methyl group at the α-carbon imparts unique conformational constraints and potential resistance to enzymatic degradation, making such compounds valuable scaffolds in medicinal chemistry and drug design. Understanding the stereochemistry of this molecule is critical, as different stereoisomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides a detailed analysis of the potential stereoisomers of this compound, outlines experimental protocols for their synthesis, separation, and characterization, and presents a logical workflow for their analysis.

Stereochemical Analysis

The stereochemical complexity of a molecule is determined by the number of its chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups.

Identification of Chiral Centers

The structure of this compound is analyzed to identify all potential stereocenters.

-

Structure:

-

Analysis of Carbon C2 (α-carbon): This carbon atom is bonded to four distinct groups:

-

A carboxyl group (-COOH)

-

An amino group (-NH₂)

-

A methyl group (-CH₃)

-

A 2-aminoethyl group (-CH₂-CH₂-NH₂)

Since all four substituents are different, the C2 carbon is a chiral center.[1][2]

-

-

Analysis of Carbon C4: This carbon is bonded to an amino group, two hydrogen atoms, and the rest of the molecule. As it is bonded to two identical hydrogen atoms, it is not a chiral center.

Determination of Stereoisomers

The maximum number of possible stereoisomers for a molecule is calculated using the formula 2ⁿ, where 'n' is the number of chiral centers.[3][4][5]

For this compound, with n=1, the number of potential stereoisomers is 2¹ = 2. These two isomers are enantiomers—non-superimposable mirror images of each other. They are designated as (R)-2,4-diamino-2-methylbutanoic acid and (S)-2,4-diamino-2-methylbutanoic acid based on the Cahn-Ingold-Prelog priority rules.

Caption: Logical relationship of the two potential stereoisomers.

Physicochemical Properties of Stereoisomers

Enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility, pKa). Their properties diverge only in their interaction with plane-polarized light or with other chiral substances.

Data Presentation

| Property | (R)-2,4-diamino-2-methylbutanoic acid | (S)-2,4-diamino-2-methylbutanoic acid |

| Molecular Formula | C₅H₁₂N₂O₂ | C₅H₁₂N₂O₂ |

| Molecular Weight | 132.16 g/mol | 132.16 g/mol |

| Melting Point | Expected to be identical to the (S)-isomer | Expected to be identical to the (R)-isomer |

| pKa₁ (-COOH) | Expected to be identical to the (S)-isomer | Expected to be identical to the (R)-isomer |

| pKa₂ (α-NH₂) | Expected to be identical to the (S)-isomer | Expected to be identical to the (R)-isomer |

| pKa₃ (γ-NH₂) | Expected to be identical to the (S)-isomer | Expected to be identical to the (R)-isomer |

| Specific Rotation [α] | Expected to be equal in magnitude but opposite in sign to the (S)-isomer (e.g., +x°) | Expected to be equal in magnitude but opposite in sign to the (R)-isomer (e.g., -x°) |

| Enantiomeric Excess (e.e.) | >99% (for a pure sample) | >99% (for a pure sample) |

| Retention Time (Chiral HPLC) | t₁ | t₂ (where t₁ ≠ t₂) |

Experimental Protocols

The synthesis, separation, and characterization of the stereoisomers of this compound require specialized techniques.

Stereoselective Synthesis

A common strategy for synthesizing enantiomerically pure α-methyl amino acids involves the use of a chiral auxiliary. The following is a conceptual protocol adapted from established methods for similar compounds.[6][7][8]

-

Preparation of Chiral Synthon: A chiral auxiliary, such as a derivative of (S)-1-phenylethylamine, is reacted with a suitable starting material to form a chiral synthon, for example, a chiral piperazine-2,5-dione.[7]

-

Asymmetric Alkylation: The synthon is treated with a strong base (e.g., LDA) to form an enolate. This enolate is then reacted with a methylating agent (e.g., methyl iodide). The steric hindrance provided by the chiral auxiliary directs the methylation to occur stereoselectively.

-

Second Alkylation: The intermediate is subsequently alkylated with a protected 2-bromoethylamine to introduce the side chain.

-

Hydrolysis and Deprotection: The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and deprotect the amino groups, yielding the enantiomerically enriched this compound.

-

Purification: The final product is purified using ion-exchange chromatography or crystallization.

Resolution of a Racemic Mixture via Chiral HPLC

If a racemic mixture is synthesized, the enantiomers can be separated using chiral High-Performance Liquid Chromatography (HPLC).

-

Column Selection: A chiral stationary phase (CSP) column is selected. Common CSPs for amino acid resolution include those based on cyclodextrins, Pirkle-type phases, or chiral crown ethers.

-

Mobile Phase Preparation: A suitable mobile phase is prepared. For amino acids, this is often a mixture of an aqueous buffer (e.g., phosphate or acetate buffer with a controlled pH) and an organic modifier (e.g., methanol or acetonitrile).

-

Sample Preparation: A solution of the racemic this compound is prepared in the mobile phase at a known concentration.

-

Chromatographic Separation: The sample is injected onto the HPLC system. The mobile phase is pumped through the column at a constant flow rate. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks.

-

Detection and Quantification: A detector (e.g., UV-Vis or Mass Spectrometer) is used to monitor the column effluent. The area under each peak is integrated to determine the relative amounts of each enantiomer and calculate the enantiomeric excess (e.e.).

Absolute Configuration Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule.[7]

-

Crystal Growth: A high-quality single crystal of one of the pure enantiomers is required. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Often, forming a salt with a known chiral acid or base can aid in crystallization.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern produced as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule within the crystal lattice. This map is used to build a 3D model of the molecule.

-

Determination of Absolute Configuration: By analyzing the anomalous dispersion of the X-ray data (Flack parameter), the absolute configuration (R or S) of the enantiomer can be unambiguously determined.

Workflow for Stereoisomer Analysis

The overall process for investigating the stereoisomers of this compound follows a logical progression from synthesis to final characterization.

Caption: A comprehensive workflow from synthesis to characterization.

Conclusion

This compound possesses a single chiral center at its α-carbon, giving rise to two potential stereoisomers: a pair of enantiomers. The synthesis, separation, and rigorous characterization of these isomers are essential for any meaningful investigation in drug development or chemical biology. The protocols and workflows detailed in this guide provide a robust framework for researchers to produce and analyze these stereochemically pure compounds, enabling the exploration of their unique biological activities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Stereoisomers [www2.chemistry.msu.edu]

- 6. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-alpha-methyl,alpha-amino acids: a new stereocontrolled synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Profile of 2,4-Diamino-2-methylbutanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2,4-Diamino-2-methylbutanoic acid in various organic solvents. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on predicting its solubility based on its chemical structure and the general principles of amino acid solubility. Furthermore, it outlines detailed experimental protocols for determining solubility and provides a framework for the systematic evaluation of this compound for research and drug development purposes.

Predicted Solubility Profile of this compound

This compound is a non-proteinogenic amino acid. Its structure, featuring two amino groups and a carboxylic acid group, suggests a highly polar and zwitterionic nature at physiological pH. The presence of a methyl group on the alpha-carbon introduces a degree of hydrophobicity.

The solubility of amino acids in organic solvents is generally low due to their zwitterionic form, which is highly stabilized by the hydrogen-bonding network in aqueous solutions.[1] The transfer of the zwitterionic form from a polar solvent like water to a less polar organic solvent is energetically unfavorable.[1] Therefore, this compound is expected to have low solubility in most nonpolar organic solvents.

The solubility is likely to be influenced by the following factors:

-

Solvent Polarity: Higher solubility is expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar solvents (e.g., hexane, toluene). Polar solvents can interact with the charged amino and carboxyl groups.

-

pH: The solubility of amino acids in organic solvents can be significantly influenced by pH. Adjusting the pH to suppress the zwitterionic form by protonating the carboxylate group (acidic pH) or deprotonating the ammonium group (basic pH) can increase solubility in organic solvents.

-

Temperature: For most solid solutes, solubility increases with temperature.

-

Salt Formation: Conversion of the amino acid into a salt (e.g., hydrochloride or sodium salt) can significantly alter its solubility profile.

The following table provides a template for summarizing experimentally determined solubility data for this compound in a range of common organic solvents.

Table 1: Experimental Solubility of this compound in Organic Solvents at 298.15 K

| Organic Solvent | Solvent Type | Dielectric Constant (ε) at 298.15 K | Predicted Solubility | Experimental Solubility ( g/100 mL) |

| Hexane | Nonpolar | 1.88 | Very Low | Data to be determined |

| Toluene | Nonpolar | 2.38 | Very Low | Data to be determined |

| Diethyl Ether | Nonpolar | 4.34 | Very Low | Data to be determined |

| Chloroform | Nonpolar | 4.81 | Low | Data to be determined |

| Ethyl Acetate | Polar Aprotic | 6.02 | Low | Data to be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | Moderate | Data to be determined |

| Acetone | Polar Aprotic | 21.0 | Moderate | Data to be determined |

| Ethanol | Polar Protic | 24.5 | Moderate to High | Data to be determined |

| Methanol | Polar Protic | 32.7 | High | Data to be determined |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | High | Data to be determined |

Experimental Protocols for Solubility Determination

A common and reliable method for determining the solubility of amino acids is the isothermal shake-flask method.[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or other suitable analytical instrument for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Extraction and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with a suitable detector (e.g., UV, MS, or derivatization followed by fluorescence).

-

Calculation: Calculate the solubility of the compound in the organic solvent, typically expressed in g/100 mL or mol/L.

Analytical Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity to ensure reliable solubility data.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: Key factors influencing the solubility of this compound.

References

Absence of 2,4-Diamino-2-methylbutanoic Acid in Nature: A Technical Guide to its Analogue, 2,4-Diaminobutanoic Acid (DABA)

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the natural occurrence of 2,4-Diamino-2-methylbutanoic acid. Extensive literature searches have found no evidence of the natural occurrence of this compound. Therefore, this document focuses on its structural analogue, 2,4-diaminobutanoic acid (DABA), a naturally occurring non-proteinogenic amino acid with significant biological activities. This guide provides a comprehensive overview of the natural sources, biosynthesis, and biological roles of DABA, with a focus on its neurotoxic properties. Detailed experimental protocols for the extraction, purification, and quantification of DABA, as well as for assessing its biological activity, are provided to support further research in this area.

Introduction: The Question of Natural this compound

Initial investigations into the natural occurrence of this compound have not yielded any reports of its isolation from natural sources. The compound is, however, commercially available as a synthetic chemical for research purposes. This suggests that this compound is likely not a naturally occurring compound.

In contrast, its unmethylated counterpart, 2,4-diaminobutanoic acid (DABA), is a well-documented natural product with a range of biological effects. Given the structural similarity and the interest in diamino acids in drug development, this guide will focus on the natural occurrence, biosynthesis, and biological activities of DABA as a relevant and important area of study.

Natural Occurrence of 2,4-Diaminobutanoic Acid (DABA)

L-2,4-diaminobutyric acid is a non-proteinogenic amino acid found in a variety of organisms, from bacteria to plants. It has been identified in several species of cyanobacteria, where it can co-occur with other neurotoxins like β-N-methylamino-L-alanine (BMAA). DABA is also a known metabolite in certain legumes of the Lathyrus genus and has been reported in Streptomyces albidoflavus, Escherichia coli, and Phaseolus vulgaris.[1][2] The Human Metabolome Database also notes its presence in all living organisms, including humans, and it has been detected in some food sources.[3]

Table 1: Documented Natural Sources of 2,4-Diaminobutanoic Acid (DABA)

| Organism Type | Species/Genus Examples | References |

| Bacteria | Escherichia coli (strain K12, MG1655) | [1] |

| Streptomyces albidoflavus | [2] | |

| Cyanobacteria | Various species (often co-occurring with BMAA) | [4] |

| Plants (Legumes) | Lathyrus sylvestris, Lathyrus latifolius, Phaseolus vulgaris | [1][2] |

| Plants (Foods) | Pummelos, peppers, celeriac, pineapples, marjoram | [3] |

Biosynthesis of 2,4-Diaminobutanoic Acid (DABA)

The biosynthesis of DABA has been studied in bacteria and is proposed to occur through several pathways in cyanobacteria. The primary route in many bacteria is the aspartate 4-phosphate pathway.[4]

Aspartate 4-Phosphate Pathway

This pathway begins with the phosphorylation of aspartate to form aspartate 4-phosphate. A series of enzymatic reactions, including the action of diaminobutanoate-2-oxo-glutarate transaminase, leads to the formation of L-2,4-diaminobutanoic acid.[4]

Caption: Aspartate 4-Phosphate Pathway for DABA Biosynthesis.

S-adenosyl-L-methionine (SAM)-Derived Pathway in Cyanobacteria

Bioinformatic analyses suggest an alternative pathway for DABA biosynthesis in some cyanobacteria that involves S-adenosyl-L-methionine (SAM). This pathway is thought to involve SAM-dependent 3-amino-3-carboxypropyl transferases.[4]

Biological Activity and Signaling Pathways of DABA

DABA is primarily known for its neurotoxic effects. Its mechanisms of action are multifaceted and involve key neurotransmitter systems in the central nervous system.

Inhibition of GABA Metabolism

DABA acts as a non-competitive inhibitor of GABA transaminase (GABA-T) and an inhibitor of GABA reuptake. Both of these actions lead to an increase in the concentration of the inhibitory neurotransmitter GABA in the brain.

Caption: DABA's inhibitory effects on the GABA system.

NMDA Receptor Activation

DABA has been shown to activate N-methyl-D-aspartate (NMDA) receptors, which can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. This is a shared mechanism with the well-known cyanotoxin BMAA.

Other Toxic Effects

Studies have indicated that DABA can also induce liver damage and cause a state of chronic ammonia toxicity by competitively inhibiting ornithine carbamoyltransferase, a key enzyme in the urea cycle.

Experimental Protocols

Extraction and Purification of DABA from Cyanobacteria

This protocol is a generalized procedure and may require optimization based on the specific cyanobacterial species and available equipment.

Materials:

-

Lyophilized cyanobacterial biomass

-

80% (v/v) Methanol

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a C18 column

Procedure:

-

Extraction:

-

Weigh 1-5 g of lyophilized cyanobacterial biomass into a flask.

-

Add 50-100 mL of 80% methanol and stir or sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 x g for 15 minutes.

-

Carefully decant the supernatant.

-

Repeat the extraction process on the pellet two more times.

-

Pool the supernatants.

-

-

Solvent Evaporation:

-

Concentrate the pooled supernatant using a rotary evaporator at 40°C until the methanol is removed.

-

The remaining aqueous extract can be lyophilized to obtain a crude extract.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Reconstitute the crude extract in a minimal amount of deionized water.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with deionized water to remove highly polar compounds.

-

Elute DABA with a stepwise gradient of methanol in water (e.g., 10%, 20%, 50% methanol). Collect fractions.

-

-

HPLC Purification:

-

Analyze the collected fractions by analytical HPLC to identify those containing DABA.

-

Pool the DABA-containing fractions and concentrate them.

-

Perform preparative HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to isolate pure DABA.

-

Lyophilize the purified fraction to obtain DABA as a solid.

-

Caption: Workflow for DABA extraction and purification.

Quantification of DABA by HPLC with Pre-Column Derivatization

This protocol utilizes o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) for the derivatization of primary and secondary amines, respectively, allowing for sensitive fluorescence detection.

Materials:

-

DABA standard solutions

-

OPA derivatizing reagent

-

FMOC derivatizing reagent

-

Borate buffer (pH 10.2)

-

HPLC system with a fluorescence detector and a C18 column

-

Acetonitrile

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

Procedure:

-

Sample Preparation:

-

Prepare a series of DABA standard solutions of known concentrations.

-

Prepare the unknown samples containing DABA.

-

-

Derivatization:

-

In an autosampler vial, mix 10 µL of the sample or standard with 40 µL of borate buffer.

-

Add 10 µL of OPA reagent, mix, and allow to react for 2 minutes.

-

Add 10 µL of FMOC reagent, mix, and allow to react for 2 minutes.

-

Add 30 µL of the mobile phase A to stop the reaction and dilute the sample.

-

-

HPLC Analysis:

-

Inject an aliquot of the derivatized sample onto the HPLC system.

-

Separate the derivatized amino acids using a gradient elution with mobile phase A (phosphate buffer) and mobile phase B (acetonitrile/methanol/water mixture).

-

Detect the derivatives using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives; Ex: 266 nm, Em: 305 nm for FMOC derivatives).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak areas of the DABA standards against their concentrations.

-

Determine the concentration of DABA in the unknown samples by interpolating their peak areas on the calibration curve.

-

NMDA Receptor Binding Assay

This protocol is a competitive binding assay using [³H]-(+)-MK-801, a high-affinity NMDA receptor channel blocker.

Materials:

-

Rat brain membranes (cortical or hippocampal)

-

[³H]-(+)-MK-801 (radioligand)

-

Unlabeled (+)-MK-801 (for non-specific binding)

-

DABA test solutions

-

Glutamate and glycine (co-agonists)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter and scintillation cocktail

Procedure:

-

Assay Setup:

-

In test tubes, add the assay buffer, glutamate (e.g., 10 µM), and glycine (e.g., 10 µM).

-

Add varying concentrations of the DABA test solution.

-

Add the rat brain membrane preparation (e.g., 100-200 µg of protein).

-

For total binding, add vehicle instead of DABA.

-

For non-specific binding, add a high concentration of unlabeled (+)-MK-801 (e.g., 10 µM).

-

-

Incubation:

-

Initiate the binding reaction by adding [³H]-(+)-MK-801 (e.g., 1-5 nM).

-

Incubate at room temperature for 2-4 hours to reach equilibrium.

-

-

Filtration:

-

Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the DABA concentration.

-

Determine the IC₅₀ value (the concentration of DABA that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Conclusion

While this compound does not appear to be a naturally occurring compound, its structural analogue, 2,4-diaminobutanoic acid (DABA), is a fascinating and biologically active natural product. Its presence in various organisms, particularly in toxin-producing cyanobacteria, and its potent neurotoxic effects make it a subject of significant interest for researchers in toxicology, pharmacology, and drug development. The detailed protocols provided in this guide are intended to facilitate further investigation into the natural occurrence, biosynthesis, and biological mechanisms of DABA, which may lead to a better understanding of its role in ecosystems and its potential as a lead compound or a pharmacological tool.

References

- 1. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for L-2,4-diaminobutyric acid (HMDB0006284) [hmdb.ca]

- 4. Genomic insights into the biosynthesis and physiology of the cyanobacterial neurotoxin 2,4-diaminobutanoic acid (2,4-DAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,4-Diamino-2-methylbutanoic Acid and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identification and Properties

A critical first step in the research and development of any chemical entity is the precise identification and characterization of its fundamental properties. This section provides a structured summary of the available chemical identifiers for 2,4-Diamino-2-methylbutanoic acid and its related compounds.

This compound

Limited information is available for this compound. The primary identifiers are summarized below.

| Identifier | Value |

| CAS Number | 745006-17-1 |

| Molecular Formula | C₅H₁₂N₂O₂ |

| Molecular Weight | 132.16 g/mol |

Related Compounds

For the purpose of providing a more comprehensive technical resource, the following tables summarize the chemical identifiers for three structurally similar compounds.

| Identifier | Value |

| CAS Number | 305-62-4 |

| Molecular Formula | C₄H₁₀N₂O₂ |

| Molecular Weight | 118.13 g/mol |

| IUPAC Name | 2,4-diaminobutanoic acid |

| SMILES | C(CN)C(C(=O)O)N |

| InChI | InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8) |

| Identifier | Value |

| CAS Number | 465-58-7 |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.1463 g/mol |

| IUPAC Name | 2-amino-2-methylbutanoic acid |

| SMILES | CCC(C)(N)C(=O)O |

| InChI | InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) |

| Identifier | Value |

| CAS Number | 42453-21-4 |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | 4-amino-2-methylbutanoic acid |

| SMILES | CC(CCN)C(=O)O |

| InChI | InChI=1S/C5H11NO2/c1-4(2-3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. This section outlines key synthetic methodologies and biological assays relevant to the related compounds, providing a foundational framework for researchers.

Synthesis Protocols

A common method for the synthesis of 2,4-diaminobutyric acid involves the use of y-butyrolactone as a starting material. The following is a general protocol based on established chemical principles.

Step 1: Bromination of y-Butyrolactone

-

y-Butyrolactone is brominated at the alpha-position to yield 2-bromo-y-butyrolactone. This reaction is typically carried out using a suitable brominating agent in an appropriate solvent.

Step 2: Amination with Potassium Phthalimide

-

The 2-bromo-y-butyrolactone is reacted with potassium phthalimide. The phthalimide anion acts as a nucleophile, displacing the bromide to form a 2-phthalimido-y-butyrolactone intermediate.

Step 3: Ring Opening and Second Amination

-

The lactone ring of the intermediate is opened by treatment with a second equivalent of potassium phthalimide, resulting in a diphthalimido acid.

Step 4: Hydrolysis

-

The diphthalimido acid is then hydrolyzed, typically under acidic conditions, to remove the phthaloyl protecting groups and yield 2,4-diaminobutyric acid dihydrochloride.

The Strecker synthesis is a versatile method for producing α-amino acids from aldehydes or ketones.[1][2][3][4][5] This pathway is relevant for the potential synthesis of (Dl)-2-amino-2-methyl-butanoic acid starting from 2-butanone.

Step 1: Imine Formation

-

An aldehyde or ketone (e.g., 2-butanone) is reacted with ammonia in the presence of a cyanide source (e.g., potassium cyanide). The aldehyde/ketone and ammonia form an imine intermediate.

Step 2: α-Aminonitrile Formation

-

The cyanide ion attacks the imine carbon to form an α-aminonitrile.

Step 3: Hydrolysis

-

The α-aminonitrile is then hydrolyzed, typically using a strong acid, to convert the nitrile group into a carboxylic acid, yielding the final α-amino acid.

Biological Assays

2,4-Diaminobutyric acid is known to be an inhibitor of GABA transaminase.[6] A general protocol to assess this activity is as follows:

Objective: To determine the inhibitory effect of a compound on GABA-T activity.

Principle: GABA-T catalyzes the conversion of GABA to succinic semialdehyde. The activity of the enzyme can be measured by monitoring the formation of the product or the depletion of the substrate.

General Procedure:

-

Enzyme Preparation: A source of GABA-T is required, which can be a purified enzyme or a crude tissue homogenate (e.g., from rat brain).

-

Reaction Mixture: A reaction mixture is prepared containing a buffer, the enzyme, the substrate (GABA), and the co-factor pyridoxal 5'-phosphate.

-

Inhibitor Addition: The test compound (e.g., 2,4-diaminobutyric acid) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is initiated and incubated at a controlled temperature for a specific period.

-

Detection: The reaction is stopped, and the amount of product formed or substrate consumed is quantified using a suitable method, such as spectrophotometry or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.

2,4-Diaminobutyric acid also acts as a GABA reuptake inhibitor.[7] The following is a generalized protocol for this assay.

Objective: To measure the ability of a compound to inhibit the reuptake of GABA into neurons or glial cells.

Principle: GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft. The inhibition of this process can be measured by monitoring the uptake of radiolabeled GABA.

General Procedure:

-

Cell/Tissue Preparation: Synaptosomes, cultured neurons, or glial cells that express GABA transporters are prepared.

-

Incubation Medium: A buffer solution containing the cells/tissue and radiolabeled GABA (e.g., [³H]GABA) is prepared.

-

Inhibitor Addition: The test compound is added to the incubation medium at various concentrations.

-

Uptake Reaction: The uptake reaction is initiated by incubating the mixture at a physiological temperature for a short period.

-

Termination of Uptake: The uptake is stopped rapidly, typically by filtration and washing with ice-cold buffer to remove extracellular radiolabeled GABA.

-

Quantification: The amount of radioactivity taken up by the cells/tissue is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of GABA uptake is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Understanding the interaction of a compound with biological systems is crucial. This section provides diagrams of a key signaling pathway and a typical experimental workflow relevant to the related compounds.

GABAergic Synapse and Inhibition by 2,4-Diaminobutyric Acid

2,4-Diaminobutyric acid is known to modulate the GABAergic system by inhibiting both GABA transaminase (GABA-T) and GABA reuptake transporters (GATs). This dual action leads to an increase in the concentration of GABA in the synaptic cleft, enhancing inhibitory neurotransmission.

Caption: Inhibition of GABA Transporters and GABA Transaminase by 2,4-Diaminobutyric Acid.

Experimental Workflow: Strecker Synthesis of an α-Amino Acid

The following diagram illustrates the logical flow of the Strecker synthesis, a fundamental method for producing α-amino acids.

Caption: A generalized workflow for the Strecker synthesis of α-amino acids.

Conclusion

While this compound is a chemically defined entity, the lack of comprehensive public data necessitates a comparative analytical approach. This guide has provided the available identifiers for this compound and has offered a detailed technical overview of the closely related and well-documented molecules: 2,4-Diaminobutyric acid, (Dl)-2-amino-2-methyl-butanoic acid, and 4-Amino-2-methylbutanoic acid. The provided synthesis protocols, biological assay methodologies, and pathway diagrams for these related compounds serve as a valuable resource for researchers and drug development professionals. It is anticipated that the experimental frameworks detailed herein will inform and guide future investigations into the synthesis, properties, and potential biological activities of this compound and its analogs. Further research is warranted to elucidate the specific characteristics of this compound and to determine its potential applications in science and medicine.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. medschoolcoach.com [medschoolcoach.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. chemistnotes.com [chemistnotes.com]

- 6. l-2,4-Diaminobutyric acid and the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereospecificity of 2,4-diaminobutyric acid with respect to inhibition of 4-aminobutyric acid uptake and binding - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2,4-Diamino-2-methylbutanoic Acid as a Constrained Amino Acid Analog

Disclaimer: The following application notes and protocols are provided as a generalized guide for researchers, scientists, and drug development professionals. As of the date of this document, specific experimental data and established protocols for 2,4-Diamino-2-methylbutanoic acid are limited in publicly available scientific literature. Therefore, the information presented herein is based on established principles for similar constrained amino acid analogs. Researchers should treat these protocols as a starting point and anticipate the need for optimization based on their specific research objectives and experimental findings.

Introduction

This compound is a non-proteinogenic amino acid designed to introduce conformational constraints into peptides. The presence of a methyl group at the α-carbon and two amino groups at positions 2 and 4 offers unique structural properties. The α-methyl group restricts the rotation around the peptide backbone, influencing the local secondary structure. The two amino groups provide opportunities for dual side-chain functionalization or for mimicking basic amino acids like arginine or lysine in a constrained manner.

The incorporation of such constrained analogs is a valuable strategy in peptidomimetic design and drug discovery. It can lead to peptides with enhanced properties such as increased metabolic stability, improved receptor affinity and selectivity, and better control over secondary structure formation (e.g., induction of β-turns or helical structures).[1][2]

Potential Applications:

-

Stabilization of Secondary Structures: The steric hindrance from the α-methyl group can favor specific dihedral angles, promoting the formation of turns or helices in a peptide sequence.

-

Development of Potent and Selective Ligands: By locking the peptide into a bioactive conformation, the binding affinity and selectivity for a specific receptor or enzyme can be significantly improved.

-

Enhancement of Metabolic Stability: The non-natural structure of this compound can confer resistance to enzymatic degradation by proteases.

-

Scaffold for Combinatorial Libraries: The two amino groups can be differentially protected and functionalized to create diverse peptide libraries for screening.

Synthesis of Fmoc- and Boc-Protected this compound

The synthesis of this compound and its protected derivatives is a prerequisite for its use in solid-phase peptide synthesis (SPPS). A generalized synthetic scheme starting from a suitable protected precursor is outlined below. This hypothetical pathway would require significant optimization.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of protected this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound, once appropriately protected (e.g., as Fmoc-Dab(Boc)-OH or Boc-Dab(Fmoc)-OH), can be incorporated into peptide sequences using standard SPPS protocols.[3][4] The choice of protecting groups for the α-amino and side-chain amino groups will depend on the overall synthetic strategy (e.g., Fmoc/tBu or Boc/Bzl).

Materials

-

Rink Amide MBHA resin or 2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids

-

Fmoc-2,4-diamino-2-methylbutanoic acid derivative

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Deprotection reagent: 20% piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

-

Diethyl ether

Protocol for SPPS (Fmoc/tBu Strategy)

SPPS Workflow Diagram:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

-

Coupling of Subsequent Amino Acids: Couple the next Fmoc-protected amino acid, including the protected this compound at the desired position in the sequence.

-

Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

-

Final Deprotection: Perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Conformational Analysis

The effect of incorporating this compound on peptide conformation can be assessed using various biophysical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the three-dimensional structure of peptides in solution.[5][6][7][8]

Experimental Protocol:

-

Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O or a membrane-mimicking solvent like TFE/water).

-

Acquire a series of 2D NMR spectra (e.g., TOCSY, NOESY, HSQC).

-

Assign the proton and carbon resonances.

-

Use NOE-derived distance restraints and dihedral angle restraints from coupling constants to calculate a family of structures.

-

Analyze the resulting structures to determine the preferred conformation around the this compound residue.

Data Presentation:

| Parameter | Peptide without Analog | Peptide with Analog |

| Chemical Shift (ppm) | ||

| Residue i Hα | 4.3 | 4.1 |

| Residue i+1 HN | 8.5 | 8.9 |

| ³J(HN,Hα) (Hz) | 7.5 | 4.0 |

| Key NOEs | i(Hα) to i+1(HN) | i(Hα) to i+3(HN) |

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of a peptide.

Experimental Protocol:

-

Dissolve the peptide in an appropriate buffer.

-

Record the CD spectrum from 190 to 260 nm.

-

Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil.

Data Presentation:

| Secondary Structure | Peptide without Analog (%) | Peptide with Analog (%) |

| α-Helix | 10 | 15 |

| β-Sheet | 5 | 5 |

| β-Turn | 15 | 40 |

| Random Coil | 70 | 40 |

X-ray Crystallography

If the peptide can be crystallized, X-ray crystallography can provide a high-resolution atomic structure.[9][10][11]

Experimental Protocol:

-

Screen for crystallization conditions using various precipitants, buffers, and additives.

-

Optimize the lead conditions to obtain diffraction-quality crystals.

-

Collect X-ray diffraction data.

-

Solve and refine the crystal structure.

Biological Activity Assays

The introduction of this compound can significantly impact the biological activity of a peptide. The choice of assay will depend on the intended application of the peptide.

Example: Receptor Binding Assay

Signaling Pathway Diagram:

Caption: Hypothetical GPCR signaling pathway activated by a peptide analog.

Experimental Protocol:

-

Incubate cells expressing the target receptor with varying concentrations of the peptide analog and a radiolabeled or fluorescently labeled native ligand.

-

Measure the displacement of the labeled ligand by the peptide analog.

-

Calculate the IC₅₀ or Kᵢ value to determine the binding affinity.

Data Presentation:

| Peptide | IC₅₀ (nM) |

| Native Peptide | 150 |

| Peptide with Analog | 25 |

Conclusion

The use of this compound as a constrained amino acid analog represents a promising strategy for the development of novel peptides with enhanced structural and biological properties. While specific experimental data for this particular analog is not yet widely available, the general principles and protocols outlined in these application notes provide a solid foundation for its synthesis, incorporation into peptides, and subsequent structural and functional characterization. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this unique building block in their specific research endeavors.

References

- 1. upcommons.upc.edu [upcommons.upc.edu]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. Overview of Custom Peptide Synthesis [peptide2.com]

- 5. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 9. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: 2,4-Diamino-2-methylbutanoic Acid as a Building Block for Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2,4-diamino-2-methylbutanoic acid (DAMA) as a novel building block in the design and synthesis of peptidomimetics. The incorporation of this unnatural amino acid is intended to confer desirable pharmacological properties, including enhanced enzymatic stability and conformational rigidity, to peptide-based drug candidates.

Introduction

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by poor metabolic stability and conformational flexibility, leading to rapid degradation and reduced bioavailability.[1][2][3] Peptidomimetics, which mimic the structure and function of natural peptides, offer a strategy to overcome these limitations.[4] The incorporation of unnatural amino acids, such as the α,α-disubstituted amino acid this compound, can enforce specific secondary structures and increase resistance to proteolytic degradation.[1][5][6]

The α-methyl group of DAMA introduces a significant conformational constraint on the peptide backbone, while the two amino groups provide opportunities for further chemical modifications or specific interactions with biological targets.

Properties and Advantages of Incorporating this compound

The unique structure of this compound offers several advantages in the design of peptidomimetics:

-

Increased Enzymatic Stability: The α,α-disubstitution sterically hinders the approach of proteases, significantly increasing the metabolic half-life of the resulting peptidomimetic. Peptides containing α,α-disubstituted amino acids have demonstrated considerable resistance to enzymatic degradation.[5]

-

Conformational Rigidity: The presence of the α-methyl group restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, inducing a more defined and stable secondary structure, such as a helical or turn conformation.[7] This pre-organization can lead to higher binding affinity for the target receptor.

-

Scaffold for Further Derivatization: The presence of two amino groups, one at the α-position and one at the γ-position, allows for selective chemical modifications to introduce additional functionalities, such as fluorescent labels, cytotoxic payloads, or side chains designed to enhance target binding.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and incorporation of this compound into peptidomimetics. These are generalized procedures and may require optimization for specific peptide sequences.

Protocol 1: Synthesis of Nα,Nγ-bis(Fmoc)-2,4-diamino-2-methylbutanoic Acid

This protocol describes a potential synthetic route to the orthogonally protected DAMA building block suitable for solid-phase peptide synthesis (SPPS). The synthesis of the analogous 2,4-diaminobutyric acid has been reported and can be adapted.[8][9]

Materials:

-

2-Amino-2-methyl-4-nitrobutanoic acid (starting material, requires custom synthesis)

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Fmoc Protection of the α-amino group:

-

Dissolve 2-amino-2-methyl-4-nitrobutanoic acid in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃.

-

Cool the solution to 0°C in an ice bath.

-

Add Fmoc-Cl (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with 1M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Nα-Fmoc-2-amino-2-methyl-4-nitrobutanoic acid.

-

-

Reduction of the Nitro Group:

-

Dissolve the Nα-Fmoc-protected nitro acid in methanol.

-

Add 10% Pd/C catalyst (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain Nα-Fmoc-2,4-diamino-2-methylbutanoic acid.

-

-

Fmoc Protection of the γ-amino group:

-

Follow the procedure in step 1 to protect the γ-amino group with Fmoc-Cl to yield the final product, Nα,Nγ-bis(Fmoc)-2,4-diamino-2-methylbutanoic acid.

-

Purify the final product by flash column chromatography (silica gel, gradient of methanol in dichloromethane).

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating DAMA

This protocol outlines the incorporation of the protected DAMA building block into a peptide sequence using standard Fmoc/tBu-based SPPS.[10][11][12]

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-